CBR-6672

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

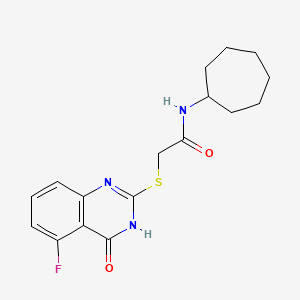

Molecular Formula |

C17H20FN3O2S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C17H20FN3O2S/c18-12-8-5-9-13-15(12)16(23)21-17(20-13)24-10-14(22)19-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,19,22)(H,20,21,23) |

InChI Key |

LBLDGQIQXAQRNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CSC2=NC3=C(C(=CC=C3)F)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of CBR-6672?

Following a comprehensive search of publicly available scientific and medical literature, no information has been found regarding a compound designated as CBR-6672.

Extensive searches for "this compound," including its potential mechanism of action, pharmacology, cellular targets, and any associated research or drug development programs, have yielded no relevant results. The identifier "this compound" does not appear in scientific databases, patent filings, or other public records related to biomedical research.

This lack of information could be due to several factors:

-

Internal or Preclinical Designation: this compound may be an internal codename for a compound in the very early stages of discovery or preclinical development within a pharmaceutical or biotechnology company. Information on such compounds is often proprietary and not publicly disclosed until a later stage, such as a patent application or publication of research findings.

-

Incorrect Identifier: It is possible that "this compound" is an incorrect or outdated identifier for a compound that is known by another name.

-

Discontinued Program: The research program associated with this compound may have been discontinued before any public disclosure.

Without any publicly available data, it is not possible to provide an in-depth technical guide on the mechanism of action of this compound. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested cannot be fulfilled. Any attempt to provide such information would be entirely speculative and without a factual basis.

It is recommended to verify the identifier and to consult proprietary databases or directly contact the organization that may be associated with the development of this compound for any available information.

An In-depth Technical Guide to Thiophanate-methyl

Disclaimer: Initial searches for "CBR-6672" did not yield a known chemical compound. The inquiry consistently resolved to "OHP 6672," a commercial fungicide product. The active ingredient in OHP 6672 is Thiophanate-methyl. Therefore, this technical guide will focus on the chemical structure, properties, and biological activity of Thiophanate-methyl.

Introduction

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group. It is widely utilized in agriculture to control a variety of fungal diseases affecting fruits, vegetables, and ornamental plants. Its systemic action allows it to be absorbed by the plant and translocated within its tissues, providing both preventative and curative protection against fungal pathogens.

Chemical Structure and Identification

Thiophanate-methyl is characterized by a central benzene ring with two substituted thiourea functional groups.

IUPAC Name: Dimethyl 4,4'-(o-phenylene)bis(3-thioallophanate)[1]

Chemical Formula: C₁₂H₁₄N₄O₄S₂[2]

Molecular Weight: 342.39 g/mol [2]

Synonyms: Cercobin Methyl, Topsin M, Mildothane, Enovit-methyl[3]

Physicochemical Properties

A summary of the key physical and chemical properties of Thiophanate-methyl is presented in the table below.

| Property | Value | References |

| Appearance | Colorless crystals or a light brown powder. | [4] |

| Melting Point | 172 °C (decomposes) | [5] |

| Solubility in Water | <0.1 g/100 mL at 20 °C | |

| Solubility in Organic Solvents | Soluble in acetone, methanol, chloroform, and acetonitrile. | [6] |

| Vapor Pressure | <1.3 x 10⁻⁵ Pa at 25 °C | |

| Stability | Stable in acidic and neutral solutions; unstable in alkaline conditions. | [7] |

Mechanism of Action and Signaling Pathway

Thiophanate-methyl itself is not the primary fungitoxic agent. Within the plant, it is converted to its active metabolite, carbendazim (methyl benzimidazol-2-ylcarbamate or MBC).[8] Carbendazim is the molecule responsible for the fungicidal activity.

The primary mode of action of carbendazim is the disruption of mitosis in fungal cells.[7][9] It specifically binds to the β-tubulin protein, a subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle prevents proper chromosome segregation during cell division, ultimately leading to the cessation of fungal growth and proliferation.[7][9]

Fungal resistance to Thiophanate-methyl is a significant concern and has been linked to specific point mutations in the β-tubulin gene. These mutations alter the binding site of carbendazim on the β-tubulin protein, reducing its inhibitory effect. Common mutations associated with resistance include E198A, E198K, and F200Y.[10]

Experimental Protocols

Fungicide Efficacy Testing (In Vivo)

This protocol outlines a general procedure for evaluating the efficacy of Thiophanate-methyl against a specific fungal pathogen on a host plant.

-

Pathogen Culture: The target fungal pathogen is cultured on a suitable medium, such as potato dextrose agar (PDA), to produce a spore suspension.

-

Plant Propagation: Healthy host plants are grown under controlled greenhouse conditions to a susceptible growth stage.

-

Fungicide Application: A stock solution of Thiophanate-methyl is prepared and diluted to the desired concentrations. The fungicide is applied to the plants as a foliar spray or soil drench.[6] Control plants are treated with a blank solution (without the fungicide).

-

Inoculation: After the fungicide application has dried, plants are inoculated with the fungal spore suspension.

-

Incubation: The inoculated plants are maintained in a high-humidity environment to promote disease development.

-

Disease Assessment: Disease severity is evaluated at regular intervals by visually scoring the percentage of infected tissue or by counting the number of lesions.[11]

-

Data Analysis: The efficacy of the fungicide is calculated based on the reduction in disease severity in the treated plants compared to the untreated control.

Analysis of Thiophanate-methyl and its Conversion to Carbendazim

This protocol describes a method for the extraction and analysis of Thiophanate-methyl and carbendazim residues in plant material using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: A representative sample of the plant material is homogenized.

-

Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent, such as a mixture of acetone, dichloromethane, and petroleum ether.[1]

-

Clean-up: The crude extract is passed through a solid-phase extraction (SPE) cartridge (e.g., diol-bonded silica) to remove interfering substances.[1]

-

Analysis: The cleaned-up extract is analyzed by HPLC with UV or fluorescence detection.[1] Thiophanate-methyl and carbendazim are identified and quantified by comparing their retention times and peak areas to those of known standards.

In Vitro Antifungal Activity Assay

This protocol details a method to determine the direct inhibitory effect of Thiophanate-methyl on fungal growth in a laboratory setting.

-

Media Preparation: A suitable fungal growth medium, such as PDA, is prepared and autoclaved.

-

Fungicide Incorporation: While the medium is still molten, a stock solution of Thiophanate-methyl is added to achieve a series of desired final concentrations. The medium is then poured into petri dishes.

-

Inoculation: A small plug of an actively growing fungal culture is placed in the center of each petri dish.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth.

-

Growth Measurement: The diameter of the fungal colony is measured at regular intervals.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration by comparing the colony diameter to that of a control plate containing no fungicide. The EC₅₀ value (the concentration that inhibits growth by 50%) can then be determined.[12]

Detection of Fungicide Resistance

This protocol describes a molecular method for detecting point mutations in the β-tubulin gene associated with Thiophanate-methyl resistance.

-

Fungal DNA Extraction: DNA is extracted from the fungal isolate of interest.[8]

-

PCR Amplification: The region of the β-tubulin gene known to harbor resistance mutations is amplified using specific primers and Polymerase Chain Reaction (PCR).

-

DNA Sequencing: The amplified PCR product is sequenced to determine the exact nucleotide sequence.

-

Sequence Analysis: The obtained sequence is compared to the wild-type β-tubulin sequence to identify any point mutations (e.g., at codons 198 or 200) that are known to confer resistance.[13] Alternatively, methods like PCR-RFLP or loop-mediated isothermal amplification (LAMP) can be used for more rapid detection of known mutations.[8]

Conclusion

Thiophanate-methyl remains an important tool in the management of fungal diseases in agriculture. A thorough understanding of its chemical properties, mode of action, and the potential for resistance development is crucial for its effective and sustainable use. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the efficacy and characteristics of this widely used fungicide.

References

- 1. fao.org [fao.org]

- 2. benchchem.com [benchchem.com]

- 3. pjbt.org [pjbt.org]

- 4. Cytotoxic and cell transforming activities of the fungicide methyl thiophanate on BALB/c 3T3 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]

- 10. Thiophanate-methyl and its major metabolite carbendazim weaken rhizobacteria-mediated defense responses in cucumbers against Fusarium wilt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchtrend.net [researchtrend.net]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. Molecular Diagnosis of Thiophanate-Methyl-Resistant Strains of Fusarium fujikuroi in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CBR-6672: A Covalent Allosteric MALT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of CBR-6672, a novel covalent allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of the NF-κB signaling pathway, and its aberrant activation is a hallmark of certain lymphoid malignancies, making it a compelling therapeutic target.

Discovery via Disulfide Fragment-Based Screening

This compound was identified through a sophisticated screening methodology known as disulfide fragment-based screening. This approach is designed to identify small molecule fragments that can form a reversible disulfide bond with a cysteine residue on the target protein. The workflow for this discovery process is outlined below.

Experimental Workflow: Disulfide Fragment-Based Screening

Caption: Workflow for the discovery of MALT1 inhibitors using disulfide fragment-based screening.

Synthesis of this compound

While the precise, step-by-step synthetic route for this compound is proprietary, the principles of targeted covalent inhibitor synthesis guide its creation. The process begins with a fragment hit identified from the initial screen. Medicinal chemistry efforts then focus on optimizing this fragment to enhance its potency, selectivity, and drug-like properties. A key aspect of this optimization is the incorporation of a reactive electrophilic group, or "warhead," which can form a stable, covalent bond with the target cysteine residue (Cys472) on MALT1. This transforms the reversible interaction of the initial fragment into an irreversible one.

Mechanism of Action: Allosteric Inhibition of MALT1

This compound functions as a covalent allosteric inhibitor of MALT1. Unlike orthosteric inhibitors that compete with the natural substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. In the case of this compound, it specifically targets cysteine 472 (Cys472) of MALT1. By forming a covalent bond with this residue, this compound locks the MALT1 protein in an inactive conformation, thereby inhibiting its proteolytic activity.

This inhibition of MALT1's protease function has significant downstream effects on the NF-κB signaling pathway. MALT1 is a central component of the CARMA1-BCL10-MALT1 (CBM) signalosome, which is essential for the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB.[1][2] MALT1's proteolytic activity is required for the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and RelB.[1][3] By inhibiting this activity, this compound effectively dampens the pro-survival signals that are constitutively active in certain cancers, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2][3][4]

MALT1-Mediated NF-κB Signaling Pathway

Caption: The role of MALT1 in the NF-κB signaling pathway and its inhibition by this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC50, EC50, and binding affinities (Kd), are typically reported in the primary scientific literature. For detailed values, researchers are encouraged to consult the original publications describing the discovery and characterization of this compound. The table below provides a template for summarizing such data.

| Parameter | Value | Assay Conditions | Reference |

| MALT1 Protease Inhibition (IC50) | Data not available in snippets | Specify assay details | Cite primary literature |

| Cellular NF-κB Inhibition (EC50) | Data not available in snippets | Specify cell line and reporter | Cite primary literature |

| ABC-DLBCL Cell Viability (GI50) | Data not available in snippets | Specify cell line and duration | Cite primary literature |

| Binding Affinity (Kd) | Data not available in snippets | Specify biophysical method | Cite primary literature |

| Covalent Modification Rate (kinact/KI) | Data not available in snippets | Specify assay conditions | Cite primary literature |

Experimental Protocols

The following are generalized protocols for key experiments involved in the characterization of MALT1 inhibitors like this compound, based on standard methodologies in the field.

Disulfide Fragment-Based Screening by LC/MS

-

Protein Preparation: Purify the MALT1 protein construct containing the target cysteine residue (Cys472).

-

Library Plating: Plate a library of disulfide-capped fragments into 384-well plates.

-

Incubation: Add the purified MALT1 protein to the fragment library plates and incubate to allow for disulfide exchange to reach equilibrium.

-

LC/MS Analysis: Analyze each well using a high-throughput liquid chromatography-mass spectrometry (LC/MS) system. This involves rapid desalting followed by mass determination of the intact protein.

-

Data Analysis: Deconvolute the mass spectra to identify the masses of unmodified MALT1 and MALT1 covalently modified by a fragment. Calculate the percentage of MALT1 bound to each fragment to identify initial hits.

MALT1 Protease Activity Assay

-

Reagents: Prepare a reaction buffer, a fluorogenic MALT1 substrate (e.g., based on a known cleavage sequence), and recombinant MALT1 enzyme.

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Reaction: In a microplate, pre-incubate the MALT1 enzyme with varying concentrations of this compound.

-

Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Detection: Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NF-κB Reporter Assay

-

Cell Line: Use a relevant cell line (e.g., ABC-DLBCL) that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB responsive promoter.

-

Treatment: Seed the cells in a multi-well plate and treat with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression.

-

Detection: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the reporter signal to a control (e.g., cell viability) and calculate the EC50 value for NF-κB inhibition.

Cell Viability Assay

-

Cell Seeding: Plate ABC-DLBCL cells in multi-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the appropriate output (luminescence, absorbance, or fluorescence).

-

Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell growth (GI50) by plotting cell viability against compound concentration.

References

- 1. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo [en-cancer.fr]

In-Depth Technical Guide: Identification of Type II NADH Dehydrogenase (NDH-2) as the Target Protein for CBR-6672

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the identification of the molecular target of the potent antimycobacterial agent, CBR-6672. The information presented is collated from publicly available scientific literature and is intended to provide a comprehensive overview of the experimental data and methodologies employed in the target deconvolution process.

Executive Summary

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds that establish their inhibitory activity against Mtb and its target, NDH-2.

| Compound ID | Target | Assay Type | Result | Unit |

| This compound | M. tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 0.14 | µM |

Experimental Protocols

The identification of NDH-2 as the target of this compound was the result of a systematic, multi-step experimental approach. The key methodologies are detailed below.

High-Throughput Screening (HTS) for Inhibitors of Oxidative Phosphorylation

The initial step in identifying the molecular target involved a high-throughput screen to discover compounds that inhibit ATP synthesis in mycobacterial membranes.

-

Assay Principle: The screen measured ATP production in inverted membrane vesicles derived from Mycobacterium smegmatis upon the addition of NADH as a substrate. The generated ATP was quantified using a luciferase-based luminescence assay.

-

Protocol:

-

800,000 compounds were screened in a 1536-well plate format.

-

Each well contained mycobacterial inverted membrane vesicles, the compound to be tested, and the necessary reagents for ATP synthesis and detection.

-

The reaction was initiated by the addition of NADH.

-

Luminescence, proportional to the amount of ATP produced, was measured after a defined incubation period.

-

Hits were identified as compounds that significantly reduced the luminescence signal compared to control wells.

-

Secondary Assays for Target Validation

Compounds identified in the primary screen were subjected to a series of secondary assays to confirm their mechanism of action and pinpoint their specific target within the electron transport chain.

-

NADH Oxidation Assay: This assay directly measured the activity of NDH-2 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The assay was performed with purified mycobacterial membranes in the presence and absence of the test compounds.

-

Succinate-Driven Oxidative Phosphorylation Assay: To ensure the specificity of the inhibitors for the NADH-dependent pathway, a counterscreen was performed using succinate as the electron donor. This pathway utilizes succinate dehydrogenase (Complex II) to feed electrons into the electron transport chain, bypassing NDH-2. Compounds that did not inhibit succinate-driven ATP synthesis were prioritized.

Antimycobacterial Activity Assays

The most promising compounds from the biochemical assays were then tested for their ability to inhibit the growth of whole M. tuberculosis cells.

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compounds against M. tuberculosis H37Rv was determined using a standard broth microdilution method. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the targeted biological pathway.

Experimental Workflow for Target Identification

Caption: A flowchart illustrating the experimental pipeline from high-throughput screening to the identification of lead compounds.

Targeted Signaling Pathway: Mtb Electron Transport Chain

Caption: A simplified diagram of the M. tuberculosis electron transport chain highlighting the inhibitory action of this compound on NDH-2.

Conclusion

The identification of Type II NADH Dehydrogenase as the molecular target of this compound represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. The methodologies outlined in this guide provide a clear and reproducible framework for target identification, and the quantitative data confirms the potent and specific activity of this compound. Further optimization of this compound and related analogs, guided by the understanding of their interaction with NDH-2, holds promise for the development of next-generation drugs to combat this global health threat.

Known biological activity of CBR-6672

No Publicly Available Data on the Biological Activity of CBR-6672

Following a comprehensive search of publicly accessible scientific literature, patent databases, and chemical repositories, no information was found regarding the biological activity of a compound designated "this compound". This suggests that this compound may be an internal or proprietary compound name that has not been disclosed in published research.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound at this time. The lack of available data prevents the fulfillment of the core requirements of the requested content.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company that has assigned this designation. Without any primary or secondary sources describing its synthesis, characterization, or biological evaluation, any discussion of its activity would be purely speculative.

Should information on this compound become publicly available in the future, a detailed technical guide could be compiled.

Navigating Early-Stage Drug Discovery: A Technical Guide to the Solubility and Stability of Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel therapeutic agent from the laboratory to the clinic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among the most critical of these are solubility and stability. A compound with poor solubility can lead to inaccurate in vitro assay results and insufficient in vivo exposure, while instability can compromise the integrity and safety of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the experimental protocols and data interpretation for assessing the solubility and stability of a hypothetical small molecule inhibitor, herein referred to as CBR-6672, a representative CREB-binding protein (CBP) inhibitor. While specific data for a compound designated "this compound" is not publicly available, this document serves as a practical framework for researchers engaged in the characterization of novel chemical entities.

Data Presentation: Solubility and Stability Profiles

Effective data presentation is crucial for the clear communication and interpretation of experimental results. The following tables provide a template for summarizing the solubility and stability data for a compound like this compound.

Table 1: Kinetic and Thermodynamic Solubility of this compound

| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Method of Detection |

| Kinetic | Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | [Placeholder Value, e.g., 45.2] | Nephelometry |

| Thermodynamic | PBS, pH 7.4 | 25 | [Placeholder Value, e.g., 30.8] | HPLC-UV |

| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 37 | [Placeholder Value, e.g., 15.5] | LC-MS |

| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 37 | [Placeholder Value, e.g., 55.1] | LC-MS |

Table 2: Forced Degradation Stability of this compound

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Major Degradants Formed |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | [Placeholder Value, e.g., 12.5] | [e.g., DP-1, DP-2] |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 | [Placeholder Value, e.g., 25.1] | [e.g., DP-3] |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | [Placeholder Value, e.g., 8.2] | [e.g., DP-4] |

| Thermal | Solid State | 48 hours | 80 | [Placeholder Value, e.g., 5.5] | [e.g., DP-5] |

| Photolytic | 1.2 million lux hours | 7 days | 25 | [Placeholder Value, e.g., 18.9] | [e.g., DP-6, DP-7] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections describe the methodologies for determining the solubility and stability of a small molecule inhibitor.

Kinetic Solubility Assay

Kinetic solubility provides a high-throughput assessment of how readily a compound, already dissolved in an organic solvent, will precipitate when introduced into an aqueous medium.[1][2][3][4]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer, which detects light scattering from insoluble particles.[2][5] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility. Alternatively, the concentration of the dissolved compound can be quantified by UV spectroscopy or LC-MS after filtration.[2]

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard for solubility measurement.[4][6][7]

Protocol:

-

Addition of Excess Compound: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, simulated gastric or intestinal fluids).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[6]

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15-20 minutes) or by filtering the suspension through a low-binding filter (e.g., 0.45 µm PTFE).

-

Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of the compound.[8]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[9] These studies also help in developing and validating stability-indicating analytical methods.[9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11][12]

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and incubate under similar conditions as acid hydrolysis.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and maintain at room temperature for a set time (e.g., 24 hours).[13]

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Photolytic Degradation: Expose the solid compound or a solution of the compound to a controlled light source that provides both visible and UV light, as specified by ICH guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[11]

-

-

Sample Analysis: Following the stress period, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The extent of degradation is quantified by the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are invaluable tools for representing complex processes and relationships. The following diagrams were generated using the Graphviz DOT language to illustrate experimental workflows and a relevant signaling pathway for a CBP inhibitor.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. benchchem.com [benchchem.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Studies - STEMart [ste-mart.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ijisrt.com [ijisrt.com]

Preliminary In Vitro Studies on CBR-6672: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-6672 is a potent and selective inhibitor of Mycobacterium tuberculosis (Mtb) Type II NADH dehydrogenase (NDH-2). Preliminary in vitro data indicates its potential as a novel anti-tubercular agent. This document provides a comprehensive overview of the available in vitro data, putative mechanism of action, and generalized experimental protocols relevant to the study of this compound and similar NDH-2 inhibitors.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. The bacterial respiratory chain, particularly the Type II NADH dehydrogenase (NDH-2), has emerged as a promising target. NDH-2 is a crucial enzyme for the regeneration of NAD+ from NADH and is essential for the bioenergetics of Mtb, yet it is absent in mammals, offering a potential therapeutic window. This compound has been identified as an inhibitor of Mtb NDH-2.

Core Compound Data

The primary quantitative measure of this compound's in vitro anti-mycobacterial activity is its Minimum Inhibitory Concentration (MIC).

| Compound | Target Organism | MIC (μM) | Reference |

| This compound | Mycobacterium tuberculosis | 0.14 | [1][2] |

Mechanism of Action: Inhibition of Type II NADH Dehydrogenase

This compound is a mycobacterium tuberculosis (Mtb) type II NADH dehydrogenase inhibitor.[1][2] This enzyme is a key component of the mycobacterial electron transport chain, responsible for the oxidation of NADH and the transfer of electrons to menaquinone. Inhibition of NDH-2 by compounds like this compound is expected to have the following consequences:

-

Disruption of the Electron Transport Chain: By blocking the initial step of NADH oxidation, the downstream flow of electrons to oxygen is impeded.

-

Decreased ATP Synthesis: The disruption of the electron transport chain leads to a reduction in the proton motive force, which in turn inhibits ATP synthesis via oxidative phosphorylation.

-

Increased NADH/NAD+ Ratio: The blockage of NADH oxidation leads to an accumulation of NADH and a depletion of the NAD+ pool, disrupting the cellular redox balance and affecting numerous metabolic pathways that rely on these cofactors.

Signaling Pathway of NDH-2 Inhibition

Caption: Inhibition of NDH-2 by this compound disrupts the Mtb electron transport chain.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are generalized, standard procedures for evaluating Mtb NDH-2 inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of anti-mycobacterial compounds is the broth microdilution method.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Plate reader for measuring optical density (OD) or a reagent for assessing viability (e.g., Resazurin).

Procedure:

-

Prepare serial dilutions of this compound in the 96-well plates.

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Seal the plates and incubate at 37°C.

-

After a defined incubation period (typically 7-14 days), assess bacterial growth by measuring the OD at 600 nm or by adding a viability indicator like Resazurin and measuring fluorescence.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

NDH-2 Activity Assay

This assay measures the ability of a compound to inhibit the NADH oxidase activity of isolated Mtb membranes or purified NDH-2 enzyme.

Materials:

-

Isolated Mtb inner membrane vesicles or purified NDH-2 enzyme.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

NADH solution.

-

Menaquinone analog (e.g., menadione or ubiquinone-1) as an electron acceptor.

-

Spectrophotometer.

Procedure:

-

Add the membrane vesicles or purified enzyme to the assay buffer in a cuvette.

-

Add the menaquinone analog.

-

Add varying concentrations of this compound and incubate for a short period.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of NADH oxidation and determine the IC50 value for this compound.

ATP Depletion Assay

This assay determines the effect of the inhibitor on the intracellular ATP levels of Mtb.

Materials:

-

M. tuberculosis culture.

-

This compound.

-

ATP bioluminescence assay kit (e.g., containing luciferase and luciferin).

-

Luminometer.

Procedure:

-

Treat a mid-log phase culture of M. tuberculosis with varying concentrations of this compound.

-

Incubate for a defined period.

-

Lyse the bacterial cells to release intracellular ATP.

-

Add the cell lysate to the ATP bioluminescence assay reagent.

-

Measure the luminescence, which is proportional to the ATP concentration.

-

Determine the effect of this compound on ATP levels compared to an untreated control.

Experimental and Logical Workflows

Workflow for In Vitro Screening of NDH-2 Inhibitors

Caption: A typical workflow for the in vitro screening and characterization of Mtb NDH-2 inhibitors.

Conclusion

This compound is a promising anti-tubercular agent that targets the Type II NADH dehydrogenase of Mycobacterium tuberculosis. Its potent in vitro activity warrants further investigation, including detailed characterization of its mechanism of action, resistance profile, and in vivo efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the continued study of this compound and other novel NDH-2 inhibitors.

References

In-Depth Technical Guide: CBR-6672 and its Therapeutic Potential in Idiopathic Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-6672, also identified as BAY-6672, is a potent and selective antagonist of the human prostaglandin F receptor (FP receptor). Preclinical research has highlighted its potential as a novel therapeutic agent for Idiopathic Pulmonary Fibrosis (IPF), a chronic and progressive lung disease with a high unmet medical need. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Antagonism of the Prostaglandin F Receptor

This compound exerts its therapeutic effect by specifically binding to and inhibiting the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. In the context of pulmonary fibrosis, the activation of the FP receptor by its endogenous ligand, prostaglandin F2α (PGF2α), is implicated in the pathological processes of fibroblast proliferation and excessive collagen deposition. Notably, this pro-fibrotic signaling pathway appears to function independently of the well-established Transforming Growth Factor-β (TGF-β) pathway, suggesting that its inhibition could offer a complementary or alternative therapeutic strategy. By blocking the FP receptor, this compound effectively curtails these downstream pro-fibrotic signals, thereby mitigating the progression of fibrosis.

Signaling Pathway of FP Receptor Antagonism by this compound in Pulmonary Fibrosis

Caption: this compound blocks PGF2α-mediated activation of the FP receptor, inhibiting downstream signaling that leads to fibroblast proliferation and collagen deposition.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data supporting its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Metric | Value (nM) |

| Human FP Receptor | Cell-based | IC50 | 11 |

| Human FP Receptor | Radioligand Binding | Ki | 16 |

| Human EP1 Receptor | Radioligand Binding | IC50 | >10,000 |

| Human EP2 Receptor | Radioligand Binding | IC50 | >10,000 |

| Human EP3 Receptor | Radioligand Binding | IC50 | >10,000 |

| Human EP4 Receptor | Radioligand Binding | IC50 | >9,400 |

| Human DP1 Receptor | Radioligand Binding | IC50 | >10,000 |

| Human IP Receptor | Radioligand Binding | IC50 | >10,000 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. Data indicates high potency for the FP receptor and significant selectivity against other prostanoid receptors.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Silica-Induced Pulmonary Fibrosis

| Biomarker | Treatment Group | Dose (mg/kg, b.i.d.) | % Reduction vs. Vehicle |

| Interleukin-1β (IL-1β) | This compound | 30 | Significant |

| Monocyte Chemoattractant Protein-1 (MCP-1) | This compound | 30 | Significant |

| Osteopontin (OPN) | This compound | 30 | Significant |

b.i.d.: twice daily. Data demonstrates that oral administration of this compound leads to a significant reduction in key pro-fibrotic and inflammatory biomarkers in the lungs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FP Receptor Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound to the human FP receptor.

Workflow for FP Receptor Binding Assay

Methodological & Application

Application Notes and Protocols for BAY-6672 (Formerly CBR-6672): An In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays used to characterize BAY-6672, a potent and selective antagonist of the human Prostaglandin F receptor (FP receptor). The provided protocols are based on established methodologies and are intended to guide researchers in the further investigation of this compound and its potential therapeutic applications, particularly in the context of idiopathic pulmonary fibrosis (IPF).

Introduction

BAY-6672 is a novel quinoline-based antagonist of the human Prostaglandin F receptor (FP receptor)[1][2]. The FP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin F2α (PGF2α), is implicated in various physiological and pathological processes, including inflammation and fibrosis[3]. In the context of lung tissue, the FP receptor is an attractive therapeutic target for fibrotic diseases such as IPF[1][2][4]. BAY-6672 has demonstrated high potency and selectivity for the FP receptor and has shown efficacy in preclinical models of lung fibrosis[1][2].

Mechanism of Action

BAY-6672 acts as a competitive antagonist at the human FP receptor, thereby inhibiting the downstream signaling cascade initiated by PGF2α. This includes the inhibition of Gq-protein coupling, which leads to a reduction in intracellular calcium mobilization and the attenuation of pro-fibrotic cellular responses[3].

Signaling Pathway of FP Receptor and Inhibition by BAY-6672

Caption: FP Receptor signaling pathway and its inhibition by BAY-6672.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of BAY-6672.

Table 1: In Vitro Potency of BAY-6672

| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |

| Radioligand Binding Assay | Human FP Receptor | Panlabs | IC₅₀ | 22 nM | [1][5] |

| Radioligand Binding Assay | Human FP Receptor | Panlabs | Kᵢ | 16 nM | [5] |

| Functional Cell-Based Assay | Human FP Receptor | Bayer in-house | IC₅₀ | 11 nM | [3][6][7] |

| Cytokine Production (KC) | Mouse FP Receptor | 3T3 Fibroblasts | IC₅₀ | 12 nM | [1] |

| Cytokine Production (MCP-1) | Mouse FP Receptor | 3T3 Fibroblasts | IC₅₀ | 18 nM | [1] |

Table 2: In Vitro Selectivity of BAY-6672 against other Prostanoid Receptors

| Receptor | Assay Type | Parameter | Value (µM) | Selectivity Fold (vs FP Receptor IC₅₀ of 11 nM) | Reference |

| EP₁ | Radioligand Binding | IC₅₀ | >10 | >909 | [7] |

| EP₂ | Radioligand Binding | IC₅₀ | >10 | >909 | [7] |

| EP₃ | Radioligand Binding | IC₅₀ | >10 | >909 | [7] |

| EP₄ | Radioligand Binding | IC₅₀ | >9.4 | >855 | [7] |

| IP | Radioligand Binding | IC₅₀ | >10 | >909 | [7] |

| DP | Radioligand Binding | IC₅₀ | >10 | >909 | [7] |

| TP (hTP-R) | Cell-Based Assay | IC₅₀ | 2.2 | ~200 | [5] |

Experimental Protocols

FP Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of BAY-6672 for the human FP receptor.

Experimental Workflow:

Caption: Workflow for the FP Receptor Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Utilize cell membranes prepared from a cell line recombinantly expressing the human FP receptor.

-

Reagent Preparation:

-

Prepare a stock solution of a suitable radioligand (e.g., [³H]-PGF2α).

-

Prepare serial dilutions of BAY-6672 in an appropriate assay buffer.

-

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of BAY-6672. Incubate at room temperature for a specified time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Measurement: Determine the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the BAY-6672 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Functional Cell-Based Calcium Mobilization Assay

This protocol measures the ability of BAY-6672 to inhibit PGF2α-induced intracellular calcium mobilization in cells expressing the FP receptor.

Methodology:

-

Cell Culture: Plate cells expressing the human FP receptor in a 96-well or 384-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of BAY-6672 to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of PGF2α to stimulate the FP receptor.

-

Signal Detection: Measure the fluorescence intensity before and after the addition of PGF2α using a fluorescence plate reader (e.g., FLIPR or FlexStation)[8][9].

-

Data Analysis: Calculate the inhibition of the PGF2α-induced calcium signal at each concentration of BAY-6672. Determine the IC₅₀ value by fitting the data to a dose-response curve.

TGF-β1-Induced Fibroblast to Myofibroblast Differentiation Assay

This assay assesses the potential of BAY-6672 to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis[10][11][12].

Experimental Workflow:

Caption: Workflow for the TGF-β1-Induced Myofibroblast Differentiation Assay.

Methodology:

-

Cell Culture: Culture primary human lung fibroblasts in appropriate media.

-

Treatment: Pre-incubate the fibroblasts with varying concentrations of BAY-6672 for 1 hour.

-

Differentiation Induction: Add transforming growth factor-β1 (TGF-β1) to the media to induce differentiation into myofibroblasts[13].

-

Incubation: Incubate the cells for 48-72 hours.

-

Analysis: Assess the expression of the myofibroblast marker, alpha-smooth muscle actin (α-SMA), using one of the following methods:

-

Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA using a specific primary antibody and a fluorescently labeled secondary antibody. Visualize and quantify the fluorescence.

-

Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, and probe for α-SMA using a specific antibody.

-

RT-qPCR: Isolate RNA from the cells and perform reverse transcription quantitative PCR to measure the mRNA levels of α-SMA.

-

-

Data Analysis: Quantify the reduction in α-SMA expression in the presence of BAY-6672 compared to the TGF-β1 treated control.

Conclusion

The in vitro assays described provide a robust framework for the characterization of BAY-6672 and other potential FP receptor antagonists. These protocols enable the determination of potency, selectivity, and functional activity in a cellular context relevant to fibrotic diseases. For further research, it is recommended to use these assays to investigate the structure-activity relationship (SAR) of new analogs and to explore the compound's effects in more complex co-culture or 3D culture models of lung fibrosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

- 4. mdpi.com [mdpi.com]

- 5. Probe BAY-6672 | Chemical Probes Portal [chemicalprobes.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transforming growth factor-β1 induces intestinal myofibroblast differentiation and modulates their migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myofibroblast differentiation by transforming growth factor-beta1 is dependent on cell adhesion and integrin signaling via focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Abrogation of TGF-β1-induced fibroblast-myofibroblast differentiation by histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MEK inhibition prevents TGF-β1-induced myofibroblast transdifferentiation in human tenon fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of BAY-6672 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6672 is a potent and selective antagonist of the human prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] Prostaglandin F2α (PGF2α), the natural ligand for the FP receptor, is involved in a variety of physiological and pathological processes, including inflammation, smooth muscle contraction, and fibrosis.[1] BAY-6672 offers a valuable tool for investigating the role of the FP receptor in these processes. This document provides detailed application notes and protocols for the use of BAY-6672 in cell culture experiments.

Mechanism of Action

BAY-6672 functions as a competitive antagonist at the FP receptor, blocking the binding of PGF2α and thereby inhibiting downstream signaling pathways. Activation of the FP receptor by PGF2α typically leads to the activation of phospholipase C, subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. By blocking this initial step, BAY-6672 can inhibit cellular responses mediated by the FP receptor.

Quantitative Data Summary

The following tables summarize the in vitro and in-cell potency of BAY-6672.

| Parameter | Value | Assay Type |

| IC₅₀ | 11 nM | Human FP receptor cell-based assay[1] |

| IC₅₀ | 22 nM | Panlabs binding assay[1] |

| Kᵢ | 16 nM | Panlabs binding assay[1] |

| IC₅₀ (KC production) | 12 nM | 3T3 fibroblasts[1] |

| IC₅₀ (MCP-1 production) | 18 nM | 3T3 fibroblasts[1] |

| Recommended Concentration | Up to 500 nM | General cell-based assays[1] |

Table 1: In Vitro and In-Cell Potency of BAY-6672

| Receptor | Selectivity (fold vs. FP Receptor) |

| EP1-EP4 | > 420[1] |

| IP | > 420[1] |

| DP | > 420[1] |

| CRTH2 | > 420[1] |

| TP | > 200[1] |

Table 2: Selectivity of BAY-6672 for the FP Receptor Over Other Prostanoid Receptors

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

-

BAY-6672 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium appropriate for your cell line

Protocol:

-

Stock Solution (10 mM):

-

Prepare a 10 mM stock solution of BAY-6672 in DMSO.[1] For example, to prepare 1 mL of a 10 mM stock, dissolve 5.45 mg of BAY-6672 (Molecular Weight: 544.9 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

-

Cell Viability Assay (MTS/MTT Assay)

This protocol describes a general method to assess the cytotoxicity of BAY-6672.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

BAY-6672 working solutions

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a range of BAY-6672 concentrations in complete medium. A common starting point is a log-fold dilution series (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest BAY-6672 concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the respective treatments.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement:

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 20 µL per well for MTS).

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the BAY-6672 concentration to determine the IC₅₀ for cytotoxicity, if any.

-

Cytokine Production Assay (using 3T3 Fibroblasts)

This protocol is based on the reported use of BAY-6672 to inhibit cytokine production in mouse 3T3 fibroblasts.[1]

Materials:

-

Mouse 3T3 fibroblasts

-

24-well or 48-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PGF2α (agonist)

-

BAY-6672 working solutions

-

BAY-403 (negative control) working solutions

-

ELISA kits for mouse KC (CXCL1) and MCP-1 (CCL2)

Protocol:

-

Cell Seeding:

-

Seed 3T3 fibroblasts in 24-well or 48-well plates and grow to near confluence.

-

-

Pre-treatment with Antagonist:

-

Serum-starve the cells for 4-6 hours if necessary to reduce basal cytokine levels.

-

Pre-incubate the cells with various concentrations of BAY-6672 or the negative control BAY-403 for 30-60 minutes. Include a vehicle control (DMSO).

-

-

Agonist Stimulation:

-

Add PGF2α to the wells to a final concentration known to elicit a robust cytokine response (e.g., 100 nM). Do not add PGF2α to the unstimulated control wells.

-

Incubate for a predetermined time to allow for cytokine production and secretion (e.g., 6-24 hours).

-

-

Supernatant Collection:

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Store the supernatants at -80°C until analysis.

-

-

Cytokine Measurement:

-

Quantify the concentration of KC and MCP-1 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the experimental samples.

-

Plot the cytokine concentration against the log of the BAY-6672 concentration to determine the IC₅₀ for the inhibition of PGF2α-induced cytokine production.

-

References

Application Notes and Protocols for Preclinical Evaluation of CBR-6672

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for determining the recommended dosage of the novel investigational compound CBR-6672 for in vivo animal studies. The following sections outline the hypothetical mechanism of action of this compound, protocols for conducting dose-ranging pharmacokinetic studies, and guidance on data interpretation. The provided protocols and data tables are illustrative and should be adapted based on specific experimental goals and in compliance with all relevant animal welfare regulations.

Introduction and Hypothetical Mechanism of Action

This compound is a novel synthetic small molecule inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By selectively binding to the TNF-α receptor, this compound is hypothesized to block downstream signaling pathways, including the NF-κB and MAPK pathways, which are critical mediators of inflammation. This targeted action suggests potential therapeutic applications in autoimmune and inflammatory diseases. The precise determination of the optimal therapeutic dose is crucial for maximizing efficacy while minimizing potential off-target effects.[1][2]

Signaling Pathway of this compound

Caption: Hypothetical signaling pathway of this compound as a TNF-α inhibitor.

Pharmacokinetic Data Summary

The following table summarizes hypothetical pharmacokinetic parameters for this compound following a single oral administration in Sprague-Dawley rats. This data is intended to be illustrative of the type of information that should be generated in a dose-ranging study.

| Dosage Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t1/2) (hr) |

| 1 | 50 ± 8 | 1.0 | 250 ± 45 | 4.2 |

| 10 | 480 ± 70 | 2.0 | 2600 ± 350 | 4.5 |

| 50 | 2200 ± 300 | 2.0 | 13500 ± 1800 | 5.1 |

Experimental Protocols

Animal Model and Housing

-

Species: Sprague-Dawley rats

-

Sex: Male and female (to assess for sex-based differences in pharmacokinetics).[2]

-

Age: 8-10 weeks

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Acclimatize animals for at least one week prior to the study.

Dose Formulation and Administration

-

Vehicle: A suitable vehicle for this compound should be determined based on its solubility (e.g., 0.5% methylcellulose in sterile water).

-

Dose Groups: At least three dose levels (low, medium, and high) are recommended to assess dose-proportionality.[1]

-

Administration: Administer this compound via oral gavage at a consistent volume (e.g., 10 mL/kg).

Experimental Workflow

Caption: General workflow for a pharmacokinetic study of this compound.

Blood Sample Collection and Processing

-

Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Use tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

Bioanalytical Method

-

Develop and validate a sensitive and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

Safety and Toxicology Considerations

Initial dose-ranging studies should also include careful observation for any signs of toxicity. High doses may reveal potential adverse effects.[[“]] It is recommended to conduct preliminary safety assessments in parallel with pharmacokinetic studies.

Conclusion

The protocols and data presented here provide a framework for the initial in vivo evaluation of this compound. The determination of the pharmacokinetic profile is a critical step in drug development, enabling the selection of appropriate doses for subsequent efficacy and toxicology studies.[1][2] All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

No Publicly Available Data on In Vivo Administration of CBR-6672

Despite a comprehensive search of available scientific literature and public databases, no specific information regarding the administration route, experimental protocols, or signaling pathways for the compound designated as CBR-6672 in in vivo models could be located.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and workflows, cannot be fulfilled without foundational data on the compound's preclinical use.

Searches for "this compound in vivo administration routes," "this compound preclinical studies," "this compound compound preclinical data," "this compound in vivo studies cancer," "this compound mechanism of action in vivo," and "this compound animal models" did not yield any relevant results pertaining to this specific compound.

This suggests one of the following possibilities:

-

The compound is at a very early stage of development, and research findings have not yet been published in the public domain.

-

This compound may be an internal codename used by a research institution or pharmaceutical company that has not been disclosed publicly.

-

The compound identifier may be inaccurate or contain a typographical error.

Without access to proprietary research data or published studies, it is not possible to provide the requested detailed protocols, data summaries, or diagrams. Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult internal documentation or contact the originating laboratory or company for information regarding its properties, mechanism of action, and established protocols for in vivo administration.

Preparing CBR-6672 stock solutions for laboratory use

Application Notes and Protocols for BAY-6672

Disclaimer: Initial searches for "CBR-6672" did not yield a specific compound relevant to drug development or signaling pathways. The following information is provided for BAY-6672 , a potent and selective Prostaglandin F (FP) receptor antagonist, which is a likely alternative based on the context of the user's request.

Introduction

BAY-6672 is a potent and selective antagonist of the human Prostaglandin F (FP) receptor, a G protein-coupled receptor (GPCR).[1][2][3] It has demonstrated in vivo efficacy in a preclinical animal model of lung fibrosis, suggesting its potential as a therapeutic agent for conditions like idiopathic pulmonary fibrosis (IPF).[4][5][6] These application notes provide detailed protocols for the preparation of BAY-6672 stock solutions for use in laboratory research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of BAY-6672 is presented in the table below.

| Property | Value |

| Formal Name | (+)-γ-[[[[6-bromo-3-methyl-2-(1-pyrrolidinyl)-4-quinolinyl]carbonyl]amino]methyl]-2-chloro-benzenebutanoic acid |

| Molecular Formula | C₂₆H₂₇BrClN₃O₃ |

| Molecular Weight | 544.9 g/mol [1] |

| CAS Number | 2247517-53-7[1] |

| Appearance | A solid[1] |

| Purity | ≥95% |

| IC₅₀ | 11 nM for human FP receptor[1][2][3] |

Solubility and Storage

Proper storage and handling of BAY-6672 are critical for maintaining its stability and activity.

| Solvent | Solubility | Recommended Storage of Stock Solution |

| DMSO | 0.1-1 mg/mL (Slightly soluble)[1] | -80°C for up to 1 year[3] |

| Acetonitrile | 0.1-1 mg/mL (Slightly soluble)[1] | -80°C for up to 1 year |

| Solid Form | N/A | -20°C for up to 4 years[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM BAY-6672 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of BAY-6672 in dimethyl sulfoxide (DMSO).

Materials:

-

BAY-6672 solid

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing the Compound:

-

Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh a small amount of BAY-6672 (e.g., 1 mg) into the tube. Record the exact weight.

-

-

Calculating the Volume of DMSO:

-

Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

-

Volume (µL) = (Weight of BAY-6672 (mg) / 544.9 g/mol ) * 100,000

-

-

-

Dissolving the Compound:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the BAY-6672 solid.

-

Cap the tube tightly and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C.

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for use in in vitro experiments.

Materials:

-

10 mM BAY-6672 stock solution in DMSO

-

Appropriate cell culture medium or assay buffer

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thawing the Stock Solution:

-

Thaw a single aliquot of the 10 mM BAY-6672 stock solution at room temperature.

-

-

Serial Dilutions:

-

Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

Important: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.1%).

-

-

Example Dilution for a 10 µM Final Concentration:

-

To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the assay buffer. For example, add 1 µL of the 10 mM stock to 999 µL of buffer.

-

Further dilutions can be made from this working solution to generate a concentration-response curve.

-

-

Use in Assay:

-

Add the prepared working solutions to your cell cultures or assay plates and proceed with your experimental protocol.

-

Signaling Pathway and Experimental Workflow

Prostaglandin F (FP) Receptor Signaling Pathway

BAY-6672 acts as an antagonist at the Prostaglandin F (FP) receptor, which is a G protein-coupled receptor. The binding of the natural ligand, Prostaglandin F2α (PGF2α), to the FP receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.[7][8][9] The FP receptor can also couple to other G proteins and activate alternative pathways such as the MAPK/ERK pathway.

Caption: FP Receptor Signaling Pathway.

General Experimental Workflow for an FP Receptor Antagonist

The following diagram illustrates a typical workflow for characterizing the activity of an FP receptor antagonist like BAY-6672 in a laboratory setting.

Caption: Antagonist Characterization Workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BAY-6672 | Selective Prostaglandin F (FP) receptor | TargetMol [targetmol.com]

- 4. BAY-6672 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. BAY-6672 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 8. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for CBR-6672 Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBR-6672 (also known as 249C) is a novel small molecule inhibitor with potent cytotoxic activity against a range of cancer cell lines, particularly those harboring mutations in the Ras and Raf oncogenes. These application notes provide a comprehensive overview of cell lines sensitive to this compound, its mechanism of action, and detailed protocols for assessing its efficacy.

Mechanism of Action

This compound functions as a highly specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPase is a proton pump essential for acidifying various intracellular compartments, including lysosomes. By inhibiting V-ATPase, this compound disrupts lysosomal pH homeostasis, which in turn leads to the inhibition of two critical cellular processes that Ras-driven cancers rely on for survival: autophagy and macropinocytosis.[1][2] The disruption of autophagy is evidenced by the accumulation of autophagic markers such as sequestosome 1 (SQSTM1/p62) and microtubule-associated protein 1A/1B-light chain 3 (LC3-II).[2] Furthermore, V-ATPase inhibition by this compound has been shown to interfere with mTORC1 signaling, a key regulator of cell growth and autophagy.

Sensitive Cell Lines

This compound exhibits selective cytotoxicity towards cancer cells with mutations in the Ras/Raf signaling pathway. Sensitivity to this compound is significantly associated with the presence of mutations in KRAS, HRAS, NRAS, and/or BRAF.[1]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and mouse embryonic fibroblasts (MEFs) with specific KRAS mutations.

Table 1: IC50 Values of this compound in Selected Human Cancer Cell Lines

| Cell Line | Cancer Type | Relevant Mutation(s) | IC50 (nM) |

| A549 | Lung Cancer | KRAS G12S | 73 |

| LOX IMVI | Melanoma | BRAF V600E | 60 |

| MelJuso | Melanoma | HRAS G13D, NRAS Q61L | 22 |

Data sourced from publicly available research.

Table 2: IC50 Values of this compound in Mouse Embryonic Fibroblasts (MEFs) with Engineered KRAS Mutations

| KRAS Mutation | IC50 (µM) |

| Wild-Type | 1.25 |

| G13D | 0.07 |

| G12V | 0.15 |

| G12S | 0.23 |

| G12D | 0.30 |

| Q61L | 0.31 |

| G12C | 0.44 |

| Q61R | 0.55 |

| BRAF V600E | 0.11 |

Data indicates a higher sensitivity in MEFs with specific KRAS mutations compared to wild-type.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in Ras/Raf-mutant cancer cells.

Experimental Workflow for Assessing this compound Sensitivity

Caption: A typical experimental workflow to determine cell line sensitivity to this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format and can be used to determine the IC50 value of this compound.

Materials:

-

Sensitive cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.01 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-